molecular formula C13H19NO3 B4974560 1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine

Cat. No.: B4974560
M. Wt: 237.29 g/mol
InChI Key: DRCIKSUDUYWKBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine is a complex organic compound that features a furan ring, a dioxolane ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the formation of the furan and dioxolane rings followed by their attachment to the piperidine ring. One common method involves the use of a Diels-Alder reaction to form the furan ring, followed by the formation of the dioxolane ring through an acetalization reaction. The final step involves the attachment of the furan-dioxolane moiety to the piperidine ring through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets. The furan and piperidine rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[2-(Furan-2-yl)-1,3-dioxolan-4-yl]methyl}piperidine is unique due to the presence of all three rings (furan, dioxolane, and piperidine) in its structure. This combination of rings provides the compound with unique chemical and biological properties that are not observed in its simpler analogs .

Properties

IUPAC Name

1-[[2-(furan-2-yl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-6-14(7-3-1)9-11-10-16-13(17-11)12-5-4-8-15-12/h4-5,8,11,13H,1-3,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCIKSUDUYWKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2COC(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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